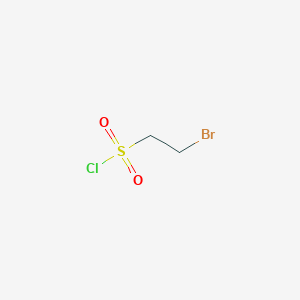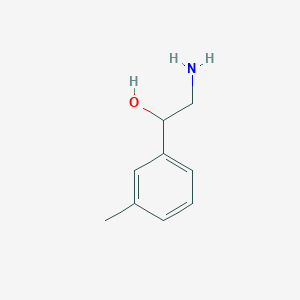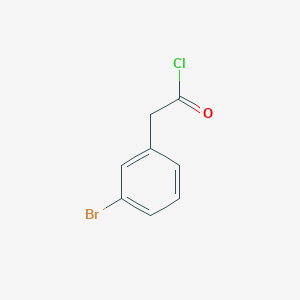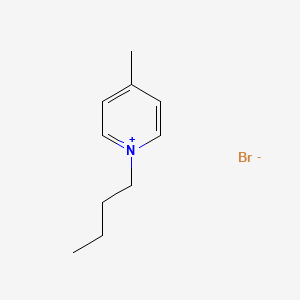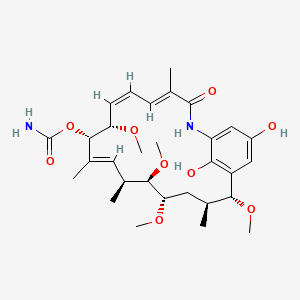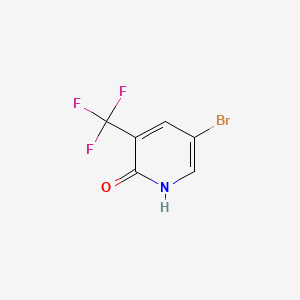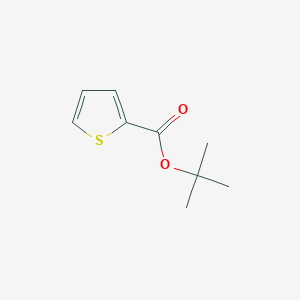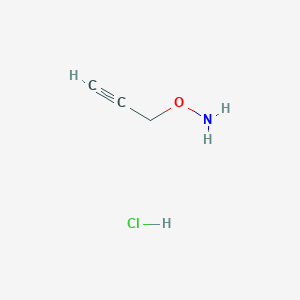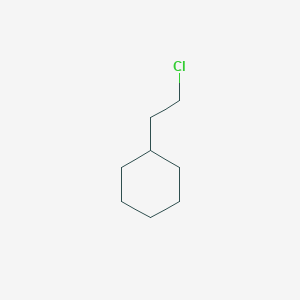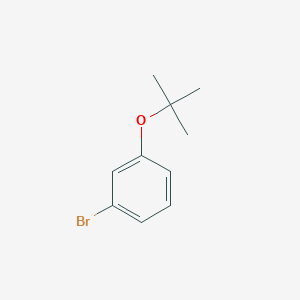
1-bromo-3-(tert-butoxy)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-bromo-3-(tert-butoxy)benzene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new materials and compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions and effects of brominated benzene derivatives on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor in drug synthesis.
Mecanismo De Acción
Target of Action
1-Bromo-3-(tert-butoxy)benzene, also known as 1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene or Benzene, 1-bromo-3-(1,1-dimethylethoxy)-, is a compound that is often used in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It’s often used as a reagent in various chemical reactions, including the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, for example, this compound can react with an organoboron reagent to form a new carbon-carbon bond .
Result of Action
The result of the action of this compound is the formation of new organic compounds through chemical reactions. For example, in the Suzuki–Miyaura coupling, it can help form new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1-bromo-3-(tert-butoxy)benzene involves the reaction of benzyl bromide compounds with 1,1-dimethylethoxy compounds. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and maintain the necessary reaction conditions. Safety measures are crucial due to the compound’s flammability and the need to store it in cool, dry, and well-ventilated areas away from fire sources and oxidizing agents .
Análisis De Reacciones Químicas
Types of Reactions
1-bromo-3-(tert-butoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions typically occur in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-3-methoxybenzene
- 1-Bromo-2,3-dimethylbenzene
- 1-Bromo-4-(1,1-dimethylethoxy)benzene
Uniqueness
1-bromo-3-(tert-butoxy)benzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes .
Propiedades
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABJVORTOJWJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543413 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99376-83-7 | |
| Record name | 1-Bromo-3-tert-butoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

